molecular formula C15H17NO2 B500185 N-(3-methoxypropyl)-2-naphthamide

N-(3-methoxypropyl)-2-naphthamide

Cat. No.: B500185
M. Wt: 243.3g/mol
InChI Key: ZNWXEUFLERZATN-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-naphthamide is an organic compound featuring a naphthamide core (a naphthalene derivative with an amide group at the second position) substituted with a 3-methoxypropyl chain. The methoxypropyl group introduces both ether and alkyl functionalities, which can influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3g/mol

IUPAC Name

N-(3-methoxypropyl)naphthalene-2-carboxamide

InChI

InChI=1S/C15H17NO2/c1-18-10-4-9-16-15(17)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,16,17)

InChI Key

ZNWXEUFLERZATN-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

COCCCNC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
This compound 2-Naphthamide 3-Methoxypropyl Theoretical: Enhanced solubility (ether oxygen), potential bioactivity (amide core)
N-(3-Azidopropyl)-6-(3-methoxy-5-oxocyclohex-3-enecarboxamido)-2-naphthamide (16) 2-Naphthamide 3-Azidopropyl, cyclohexene-carboxamido Reactive azide group; used in redox-based probes for protein tyrosine phosphatases
N-(3-Methoxypropyl)-2-piperazin-1-ylacetamide Acetamide 3-Methoxypropyl, piperazine Medicinal applications (e.g., CNS targeting); water-soluble crystalline solid
N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride Acetamide 3-Ethoxypropyl, methylamino Increased lipophilicity (ethoxy vs. methoxy); pharmaceutical intermediate

Detailed Analysis:

Core Structure Differences :

  • Naphthamide vs. Acetamide : The naphthamide core (as in the target compound and compound 16) offers aromaticity and planar rigidity, which are advantageous for interactions with biological targets (e.g., enzymes or receptors). In contrast, acetamide derivatives (e.g., piperazine or ethoxypropyl analogs) are more flexible and may exhibit different binding profiles .

Substituent Effects: Methoxypropyl vs. Azidopropyl: The methoxypropyl group enhances solubility in polar solvents due to its ether oxygen, while the azidopropyl group in compound 16 introduces reactivity (e.g., click chemistry applications) . Methoxypropyl vs.

Applications :

  • Medicinal Chemistry : Piperazine-containing analogs (e.g., N-(3-methoxypropyl)-2-piperazin-1-ylacetamide) are used in drug design for their basicity and solubility, suggesting that the target compound might also have pharmacological relevance .
  • Chemical Probes : Compound 16’s azide group and naphthamide core make it suitable for developing redox-based probes, highlighting the versatility of naphthamide derivatives in research tools .

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